molecular formula C7H13ClO2 B2833372 Ethyl 2-chloropentanoate CAS No. 118688-48-5

Ethyl 2-chloropentanoate

Cat. No.: B2833372
CAS No.: 118688-48-5
M. Wt: 164.63
InChI Key: ZAOIIUSDMKVQJW-UHFFFAOYSA-N
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Description

Ethyl 2-chloropentanoate is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from 2-chloropentanoic acid and ethanol. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloropentanoate can be synthesized through the esterification of 2-chloropentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 2-chloropentanoic acid and ethanol are reacted in the presence of a suitable catalyst. The reaction mixture is then distilled to separate the desired ester from other by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloropentanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 2-chloropentanoic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxypentanoate or 2-aminopentanoate.

    Hydrolysis: 2-chloropentanoic acid and ethanol.

    Reduction: 2-chloropentanol.

Scientific Research Applications

Ethyl 2-chloropentanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Researchers use it to develop new drugs and study the structure-activity relationships of ester-containing compounds.

    Biological Studies: It serves as a model compound to study ester hydrolysis and enzyme-catalyzed reactions.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-chloropentanoate in chemical reactions involves the reactivity of the ester and chlorine functional groups. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The chlorine atom can be displaced by nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Ethyl 2-chloropentanoate can be compared with other similar compounds such as:

    Ethyl 2-bromopentanoate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and reaction conditions.

    Ethyl 2-fluoropentanoate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

    Ethyl 2-iodopentanoate: The presence of iodine makes it more reactive in nucleophilic substitution reactions compared to this compound.

Each of these compounds has unique properties and reactivity patterns, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

ethyl 2-chloropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIIUSDMKVQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118688-48-5
Record name ethyl 2-chloropentanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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